![molecular formula C19H23ClF2N2O B1379962 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride CAS No. 317822-08-5](/img/structure/B1379962.png)
1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride
Overview
Description
1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride, commonly referred to as 1,1-BFPE, is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid, soluble in water and ethanol, and is used in a variety of lab experiments, including those related to biochemical and physiological processes. This compound has been used in a variety of scientific studies, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
Scientific Research Applications
Synthesis Applications
The compound 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride is instrumental in various synthetic chemical reactions, showcasing its utility in creating complex molecular structures. For example, it has been utilized in the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, leading to moderate-to-good yields of cyclic peroxides. This synthesis is part of research exploring new methodologies for creating cyclic peroxide compounds, which are valuable in various chemical and pharmaceutical applications (Qian et al., 1992).
Catalysis Research
Further research into catalytic processes has led to the development of innovative synthetic routes, such as the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer. Flunarizine, a drug known for its vasodilating effects and use in treating migraines and vestibular disorders, can be synthesized efficiently through regioselective metal-catalyzed amination, demonstrating the compound's role in facilitating important pharmaceutical syntheses (Shakhmaev et al., 2016).
Biological Activity
On the biological front, derivatives of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride have been explored for their potential as inhibitors of enzymes like 15-lipoxygenase (15-LO). These studies have yielded compounds showing significant IC50 values, indicating their effectiveness as enzyme inhibitors and highlighting the compound's relevance in the development of new therapeutic agents (Asghari et al., 2016).
Material Science Applications
In material science, the synthesis of lomerizine hydrochloride from bis(4-fluorophenyl)methanol through chloration and condensation with piperazine showcases the compound's role in creating materials with potential pharmaceutical applications. This synthesis process emphasizes the versatility of 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride in contributing to the development of new drugs (Li Ai, 2003).
properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O.ClH/c1-22-10-12-23(13-11-22)14-19(24,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16;/h2-9,24H,10-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJRXRIBOFLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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